molecular formula C28H24N2O8 B2856980 N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866342-99-6

N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2856980
CAS No.: 866342-99-6
M. Wt: 516.506
InChI Key: ABBRNNZNVGLERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a quinoline core fused with a [1,3]dioxolo ring system (positions 4,5-g), a 4-methoxybenzoyl group at position 7, an 8-oxo moiety, and an acetamide side chain linked to a 2,4-dimethoxyphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with trends in anticancer and neuroactive agent development, as seen in related quinoline and quinazolinone derivatives .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O8/c1-34-17-6-4-16(5-7-17)27(32)20-13-30(22-12-25-24(37-15-38-25)11-19(22)28(20)33)14-26(31)29-21-9-8-18(35-2)10-23(21)36-3/h4-13H,14-15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBRNNZNVGLERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / Core Structure Substituents / Modifications Bioactivity (Reported) References
Target Compound ([1,3]dioxolo[4,5-g]quinoline) 7-(4-methoxybenzoyl), 8-oxo, N-(2,4-dimethoxyphenyl) Not reported (Inferred anticancer) -
2-[8-(4-Ethoxybenzoyl)-9-oxo-dioxinoquinoline] Ethoxybenzoyl at position 8, 4-methoxyphenylacetamide Not reported
N-[(2,4-dichlorophenyl)methyl]-quinazolinone Quinazolinone core, 2,4-dichlorophenylmethyl Anticonvulsant (GABAergic)
Dibenzo[b,f][1,4]thiazepine derivatives Thiazepine core, 4-methoxyphenylacetamide Dopamine receptor antagonism
Benzothiazole-acetamide hybrids Benzothiazole-thioether, spiro-indoline moieties Anti-inflammatory, analgesic

Key Observations:

  • Core Heterocycles: The target compound’s [1,3]dioxoloquinoline core differs from quinazolinones () in electronic properties and ring strain.
  • Functional Groups : The acetamide linkage is a common feature in neuroactive and anticancer agents (e.g., ), suggesting its role in target binding or metabolic stability.

Contrasts with Analog Syntheses :

  • utilizes NaH-mediated alkylation in DMF for thiazepine derivatives, whereas quinoline-based compounds (e.g., ) may require milder conditions due to oxygen-sensitive dioxolo/dioxino rings.
  • Anticonvulsant quinazolinones () involve hydrogen peroxide oxidation, a step less relevant to the target compound’s synthesis.

Pharmacological and Functional Insights

  • Anticancer Potential: The quinoline scaffold is associated with topoisomerase inhibition (e.g., camptothecin analogs). The 4-methoxybenzoyl group may enhance DNA intercalation, as seen in diphyllin derivatives ().
  • Neuroactivity: While the target compound lacks direct GABAergic data, structural parallels to ’s quinazolinones suggest possible CNS activity. However, the dioxolo ring’s electron-donating effects might reduce affinity for GABA receptors compared to electron-withdrawing substituents (e.g., dichlorophenyl in ).

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